

In-Depth Technical Guide: GS143 (CAS No. 916232-21-8)

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Compound of Interest

Compound Name: GS143

Cat. No.: B607734

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Introduction

GS143 is a potent and specific small-molecule inhibitor of the SCF β -TrCP E3 ubiquitin ligase complex. It has garnered significant interest in the scientific community for its targeted modulation of the NF- κ B signaling pathway, a critical regulator of inflammatory responses, immune function, and cell survival. By preventing the ubiquitination and subsequent degradation of I κ B α , **GS143** effectively blocks the activation of NF- κ B.^{[1][2][3]} This mechanism of action has positioned **GS143** as a valuable research tool for investigating inflammatory diseases and, more recently, as a potential therapeutic agent for conditions such as allergic asthma and for the reversal of HIV-1 latency.^{[4][5]} This guide provides a comprehensive overview of the technical information available for **GS143**, including its chemical properties, mechanism of action, biological activity, and key experimental data.

Chemical and Physical Properties

GS143, with the chemical name 4-[4-[[5-(2-Fluorophenyl)-2-furanyl]methylene]-4,5-dihydro-5-oxo-3-(phenylmethyl)-1H-pyrazol-1-yl]-benzoic Acid, is a synthetic organic compound. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	916232-21-8	
Molecular Formula	C ₂₈ H ₁₉ FN ₂ O ₄	
Molecular Weight	466.46 g/mol	
Appearance	Pink to red crystalline solid	
Purity	≥98%	
Solubility	Soluble to 100 mM in DMSO; 25 mg/ml in DMF	
Storage	Store at +4°C	

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

GS143 exerts its biological effects by specifically targeting the ubiquitination process within the canonical NF-κB signaling cascade. In this pathway, the transcription factor NF-κB is held in an inactive state in the cytoplasm through its association with the inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNFα) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation event marks IκBα for recognition by the SCFβ-TrCP E3 ubiquitin ligase complex, which then polyubiquitinates it, targeting it for degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes involved in inflammation and immune responses.

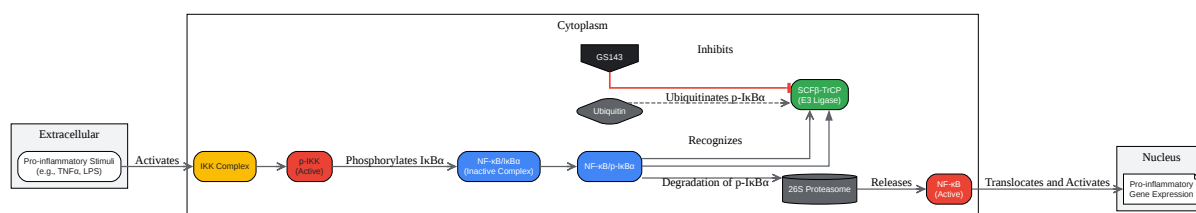
GS143 acts as an inhibitor of the β-TrCP1 subunit of the SCF E3 ligase. By doing so, it prevents the ubiquitination of phosphorylated IκBα, thereby stabilizing the IκBα-NF-κB complex in the cytoplasm and inhibiting NF-κB activation.

A key aspect of **GS143**'s mechanism is its specificity. It has been shown to inhibit IκBα ubiquitination without affecting the activity of the proteasome itself. Furthermore, it does not

inhibit the ubiquitination of other SCF β -TrCP substrates like β -catenin, suggesting a degree of substrate-specific inhibition.

In the context of HIV-1 latency, **GS143** has been found to induce an "unconventional" activation of NF- κ B. This involves the stabilization of NF- κ B-inducing kinase (NIK), a key component of the non-canonical NF- κ B pathway, leading to the phosphorylation of IKK α / β and subsequent nuclear translocation of the p65 subunit of NF- κ B. This distinct mechanism allows for the reactivation of latent HIV-1 without causing general T-cell activation, a desirable characteristic for a latency-reversing agent.

Signaling Pathway Diagram:



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Canonical NF- κ B pathway and the inhibitory action of **GS143**.

Biological Activity and Quantitative Data

GS143 has demonstrated significant biological activity in a variety of in vitro and in vivo models. The following tables summarize the key quantitative findings.

In Vitro Activity:

Parameter	Value	Cell Line/System	Description	Reference
IC50	5.2 μ M	In vitro ubiquitination assay	Inhibition of phosphorylated I κ B α ubiquitination mediated by the SCF β TrCP1 E3 ubiquitin ligase complex.	
Cytokine Inhibition	Concentration-dependent	THP-1 cells	Inhibition of LPS-induced expression of TNF- α , IL-6, IL-12, and ICAM-1.	
HIV-1 Latency Reversal	Potent LRA activity	Primary cell model of HIV-1 latency	Reactivates latent HIV-1 without inducing T-cell activation or significant cytotoxicity.	

In Vivo Activity:

Animal Model	Dosage and Administration	Key Findings	Reference
Ovalbumin-sensitized mouse model of allergic asthma	16-32 µg/animal , intranasal	- Suppressed antigen-induced NF-κB activation in the lung.- Reduced the number of eosinophils, lymphocytes, and total cells in bronchoalveolar lavage fluid (BALF).- Inhibited the expression of Th2 cytokines and eotaxin in the airways.	

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are outlines of key experimental procedures used to characterize **GS143**, based on published literature.

In Vitro IκBα Ubiquitination Assay

This assay is fundamental to determining the direct inhibitory effect of **GS143** on its target.

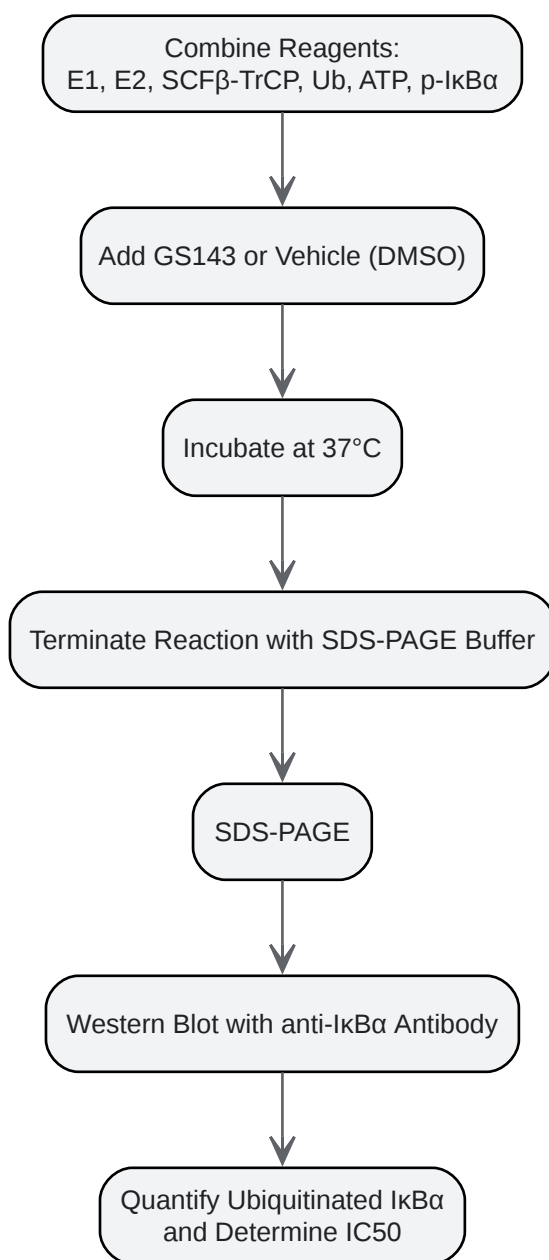
Objective: To measure the ability of **GS143** to inhibit the SCFβ-TrCP1-mediated ubiquitination of phosphorylated IκBα.

Methodology Outline:

- Reagents: Recombinant E1 and E2 enzymes, SCFβ-TrCP1 E3 ligase complex, ubiquitin, ATP, and phosphorylated IκBα substrate.
- Reaction Setup: The components are combined in a reaction buffer. **GS143** or a vehicle control (DMSO) is added at various concentrations.

- Incubation: The reaction is incubated at 37°C to allow for the ubiquitination reaction to proceed.
- Termination: The reaction is stopped by the addition of SDS-PAGE loading buffer.
- Analysis: The reaction products are separated by SDS-PAGE and transferred to a membrane for Western blotting. The membrane is probed with an anti-IkB α antibody to visualize the ubiquitinated forms of IkB α , which appear as a ladder of higher molecular weight bands. The intensity of these bands is quantified to determine the IC₅₀ of **GS143**.

Experimental Workflow:



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Workflow for the in vitro IκBα ubiquitination assay.

Cell-Based IκBα Degradation Assay

This assay validates the activity of **GS143** in a cellular context.

Objective: To assess the effect of **GS143** on stimulus-induced degradation of IκBα in cells.

Methodology Outline:

- Cell Culture: HeLa S3 or other suitable cells are cultured to an appropriate confluency.
- Pre-treatment: Cells are pre-incubated with various concentrations of **GS143** or vehicle control for a specified time.
- Stimulation: Cells are then stimulated with TNF α to induce I κ B α phosphorylation and degradation.
- Lysis: At different time points post-stimulation, cells are lysed to extract total protein.
- Analysis: Protein extracts are analyzed by Western blotting using an anti-I κ B α antibody to determine the levels of I κ B α . A reduction in the degradation of I κ B α in the presence of **GS143** indicates its inhibitory activity.

In Vivo Allergic Airway Inflammation Model

This model is used to evaluate the therapeutic potential of **GS143** in a disease-relevant context.

Objective: To determine the effect of **GS143** on antigen-induced airway inflammation in mice.

Methodology Outline:

- Animal Model: BALB/c mice are sensitized to an allergen, typically ovalbumin (OVA), through intraperitoneal injections of OVA emulsified in alum.
- Challenge: Sensitized mice are subsequently challenged with the allergen intranasally or via aerosol to induce an inflammatory response in the airways.
- Treatment: **GS143** (e.g., 32 μ g/animal) or a vehicle control is administered intranasally prior to the allergen challenge.
- Endpoint Analysis:
 - Bronchoalveolar Lavage (BAL): BAL fluid is collected to quantify the number of inflammatory cells (eosinophils, lymphocytes).

- Cytokine Analysis: The levels of Th2 cytokines (e.g., IL-4, IL-5) and chemokines (e.g., eotaxin) in the BAL fluid or lung homogenates are measured by ELISA.
- Histology: Lung tissue is collected for histological analysis to assess inflammation and mucus production.
- NF- κ B Activation: Nuclear extracts from lung tissue can be prepared to measure NF- κ B DNA binding activity using an electrophoretic mobility shift assay (EMSA) or other methods.

Conclusion

GS143 is a well-characterized and specific inhibitor of SCF β -TrCP-mediated I κ B α ubiquitination. Its ability to potently block the NF- κ B signaling pathway has been demonstrated in a range of in vitro and in vivo systems. The detailed understanding of its mechanism of action, supported by robust quantitative data, makes it an invaluable tool for researchers studying inflammation, immunology, and cancer biology. Furthermore, its efficacy in preclinical models of asthma and its unique mechanism for reversing HIV-1 latency highlight its potential for further therapeutic development. This guide provides a solid foundation of technical information to aid researchers and drug development professionals in their work with this important small molecule.

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